

Comparative Toxicity Profiling of Pyrazole-Carboxamide Derivatives

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Compound of Interest

Compound Name: *1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide*

CAS No.: 492426-57-0

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Executive Summary & Strategic Context

Pyrazole-carboxamide derivatives represent a cornerstone scaffold in modern life sciences, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs).[1] While commercially dominant as fungicides (e.g., Fluxapyroxad, Isopyrazam, Sedaxane), this chemical class is also explored in oncology for its ability to disrupt mitochondrial bioenergetics.

For the development scientist, the toxicity profile of these derivatives is non-monolithic. It is governed by a delicate Structure-Activity Relationship (SAR) where the position of the carboxamide moiety (C4 vs. C5) and the lipophilicity of the "tail" group dictate the divergence between efficacy and mammalian toxicity.

This guide provides an objective, data-driven comparison of key pyrazole-carboxamide derivatives, elucidating the mechanistic "Liver-Thyroid Axis" of toxicity and providing validated protocols for mitochondrial safety assessment.

Mechanistic Basis of Toxicity: The AOP Framework[2]

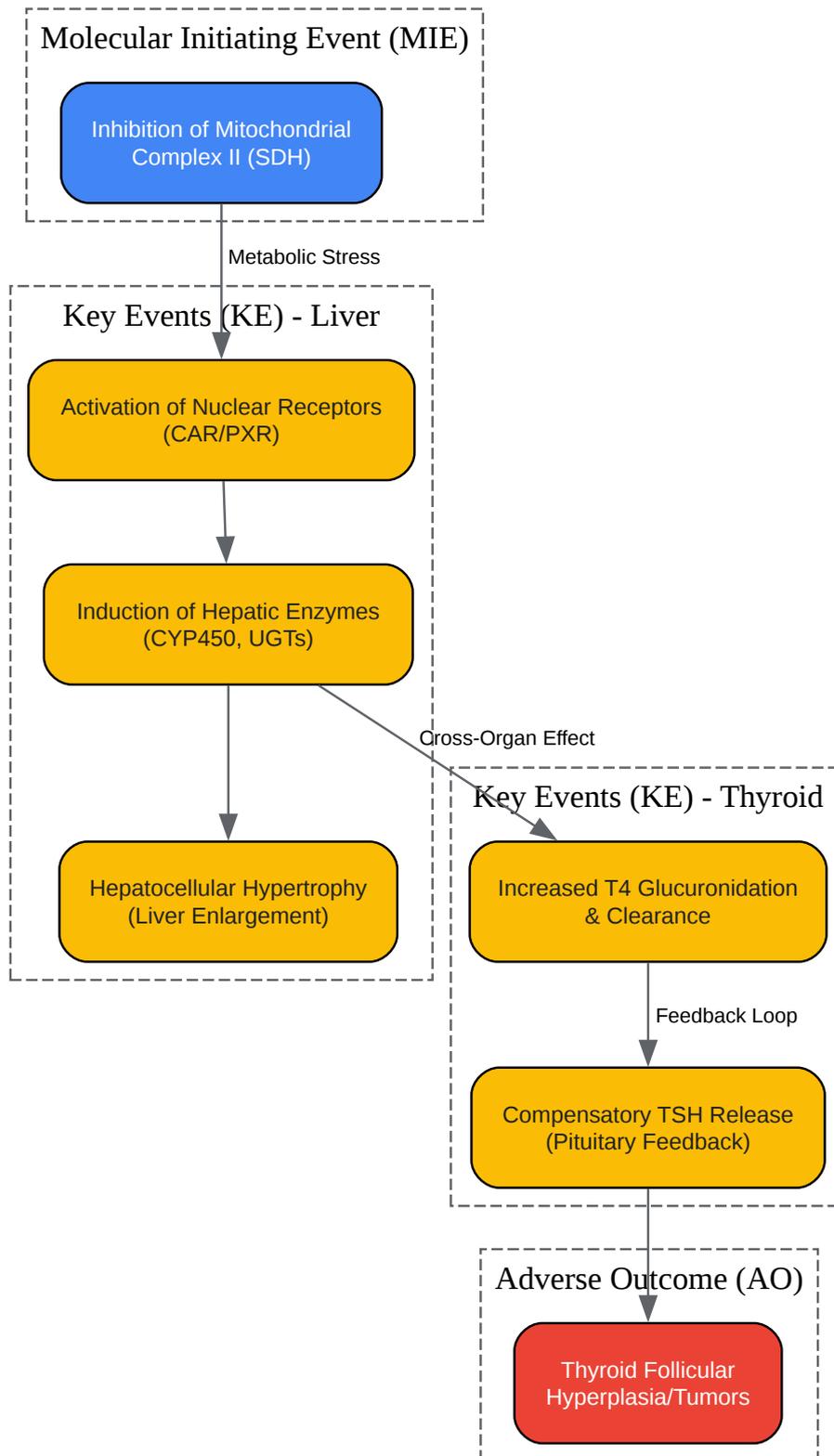
To understand the toxicity profile, one must understand the Mode of Action (MoA). These compounds inhibit Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory

chain.[2]

- Primary Target: Ubiquinone-binding site (Q-site) of Complex II.
- Molecular Initiating Event (MIE): Blockage of electron transport from succinate to ubiquinone.
- Downstream Consequences:
 - Acute: ATP depletion and ROS generation (leading to cytotoxicity).
 - Chronic (Rodent-Specific): The "Liver-Thyroid Axis." Xenobiotic metabolism induction (via CAR/PXR nuclear receptors) in the liver leads to increased clearance of Thyroxine (T4), compensatory TSH release, and subsequent thyroid follicular hypertrophy.

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the causal link between SDH inhibition and the observed organ-specific toxicity.



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Figure 1: The Adverse Outcome Pathway (AOP) linking Pyrazole-Carboxamide exposure to Liver and Thyroid toxicity via nuclear receptor activation.

Comparative Toxicity Matrix

The following table contrasts three commercially significant pyrazole-4-carboxamide derivatives. Note that Fluxapyroxad represents the modern standard with a fluorinated biphenyl tail, optimized for metabolic stability but presenting specific liver burdens.

Table 1: Toxicological Parameters of Key Derivatives

Parameter	Fluxapyroxad	Isopyrazam	Sedaxane
Primary Scaffold	Pyrazole-4-carboxamide	Pyrazole-4-carboxamide	Pyrazole-4-carboxamide
Lipophilic Tail	Trifluoro-biphenyl	Benzonorbornene	Phenyl-trans-cyclopropyl
Acute Oral LD50 (Rat)	> 2000 mg/kg (Low)	> 2000 mg/kg (Low)	> 5000 mg/kg (Low)
Target Organ (Chronic)	Liver, Thyroid	Liver, Uterus	Liver, Thyroid
Liver Effects (NOAEL)	2.1 mg/kg/day (Rat)	5.5 mg/kg/day (Rat)	12 mg/kg/day (Rat)
Carcinogenicity	Liver/Thyroid tumors (High Dose)	Uterine/Liver tumors (High Dose)	Liver/Thyroid tumors (High Dose)
Aquatic Tox (Fish LC50)	0.29 mg/L (High)	0.006 mg/L (Very High)	1.1 mg/L (Moderate)
Critical Insight	Standard Reference. High efficacy but persistent. ^[1] Induces CYP enzymes strongly.	High Ecotoxicity. The bulky norbornene tail increases aquatic toxicity significantly.	Lower Potency. Generally higher NOAELs than Fluxapyroxad.

Critical SAR Insight: The C4 vs. C5 Danger Zone

A crucial distinction for researchers synthesizing new derivatives:

- Pyrazole-4-carboxamides (Commercial Class): Generally low acute mammalian toxicity.[1] Toxicity is chronic/metabolic.
- Pyrazole-5-carboxamides (Experimental Class): Recent studies (e.g., Preston et al., 2021) indicate unexpected acute mammalian toxicity for 1-methyl-1H-pyrazole-5-carboxamides.[3] These analogs can potentially inhibit mammalian mitochondrial respiration in vivo, leading to rapid lethality, unlike their C4 counterparts which are more selective for fungal SDH or metabolically handled differently.

Experimental Protocols for Toxicity Assessment

To validate the safety of a new pyrazole-carboxamide derivative, one must assess both Mitochondrial Respiratory Function (Mechanism) and Hepatocellular Health (Phenotype).

Protocol A: Mitochondrial Complex II Inhibition Assay (Seahorse XF)

Objective: Quantify the specific inhibition of Complex II (SDH) in live cells or isolated mitochondria.

Reagents:

- Permeabilized HepG2 cells or Isolated Rat Liver Mitochondria.
- MAS Buffer: 70 mM Sucrose, 220 mM Mannitol, 10 mM KH_2PO_4 , 5 mM MgCl_2 , 2 mM HEPES, 1 mM EGTA (pH 7.2).
- Substrates: Succinate (10 mM) + Rotenone (2 μM) [Blocks Complex I].
- Inhibitors: Oligomycin (ATP Synthase inhibitor), FCCP (Uncoupler), Antimycin A (Complex III inhibitor).

Workflow:

- Seeding: Plate HepG2 cells (20k/well) in XF96 plates; culture overnight.
- Permeabilization: Replace media with MAS Buffer containing 1 nM Plasma Membrane Permeabilizer (PMP).

- Substrate Addition: Inject Succinate + Rotenone. This forces respiration to drive only through Complex II.
- Compound Injection: Inject the test pyrazole-carboxamide derivative (0.01 - 100 μM).
- Measurement: Record Oxygen Consumption Rate (OCR).
 - Validation: A drop in OCR immediately following injection indicates direct SDH inhibition.
- Controls: Use Malonate (competitive SDH inhibitor) as a positive control.

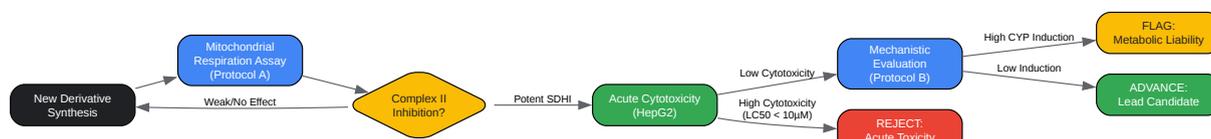
Protocol B: Hepatocyte Hypertrophy & Enzyme Induction Screen

Objective: Assess the potential for the "Liver-Thyroid" toxicity axis by measuring CYP induction.

- Culture: Primary Human Hepatocytes (PHH) in sandwich configuration (maintains metabolic competence).
- Treatment: Incubate with test compound (low/mid/high dose) for 72 hours.
- Readout 1 (Cytotoxicity): ATP content assay (CellTiter-Glo) to define non-toxic range.
- Readout 2 (Enzyme Induction): RT-qPCR for CYP2B6 (CAR target) and CYP3A4 (PXR target).
 - Threshold: >2-fold induction over vehicle indicates potential for metabolic clearance liabilities.
- Readout 3 (Imaging): High Content Imaging for cell area (hypertrophy) and lipid accumulation (steatosis).

Visualization: Screening Workflow

This diagram outlines the decision tree for advancing a lead compound based on toxicity data.



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Figure 2: Strategic screening cascade for pyrazole-carboxamide derivatives, prioritizing mitochondrial potency while filtering for acute toxicity and metabolic liabilities.

Conclusion

The toxicity profile of pyrazole-carboxamide derivatives is distinctively biphasic. While they are designed to be lethal to fungal mitochondria, their safety in mammals relies on selectivity (structural divergence of mammalian SDH) and metabolic clearance.

Key Takeaways for R&D:

- Avoid Pyrazole-5-carboxamides: Unless specifically targeting a non-mammalian parasite with proven selectivity, this isomer carries a high risk of acute mammalian lethality.
- Monitor the Tail: Highly lipophilic tails (like the benzonorbornene in Isopyrazam) drastically increase aquatic toxicity.
- The Liver Threshold: Most "toxicity" in this class is adaptive liver hypertrophy. Screening for CYP induction early (Protocol B) can predict late-stage regulatory hurdles regarding thyroid tumors.

By adhering to these mechanistic insights and screening protocols, development teams can navigate the safety landscape of this potent chemical class effectively.

References

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